molecular formula C15H12Cl2N2O2S B4180232 N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide

N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4180232
M. Wt: 355.2 g/mol
InChI Key: BENYZKAQZDLHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide, also known as Sunitinib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound is capable of inhibiting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, making it a promising candidate for the treatment of various cancers and other diseases.

Mechanism of Action

N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide works by inhibiting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide is able to block the signaling pathways that are involved in tumor growth and angiogenesis. This results in the inhibition of tumor growth and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, induce apoptosis, and inhibit tumor growth. In addition, N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide is its ability to inhibit multiple receptor tyrosine kinases, making it a promising candidate for the treatment of various cancers and other diseases. However, one of the limitations of N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide is its potential for off-target effects, which may lead to unwanted side effects.

Future Directions

There are a number of future directions for research on N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide. One area of research is the development of new formulations of N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide treatment. Finally, there is also a need for further research on the potential use of N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
In conclusion, N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide is a promising small molecule kinase inhibitor that has shown potential for the treatment of various cancers and other diseases. Its ability to inhibit multiple receptor tyrosine kinases makes it a promising candidate for further research and development. However, further research is needed to fully understand its potential therapeutic applications and to develop new formulations that may improve its efficacy and reduce its side effects.

Scientific Research Applications

N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, N-(3-cyano-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c16-11-3-4-13(12(17)8-11)21-6-1-2-14(20)19-15-10(9-18)5-7-22-15/h3-5,7-8H,1-2,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENYZKAQZDLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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